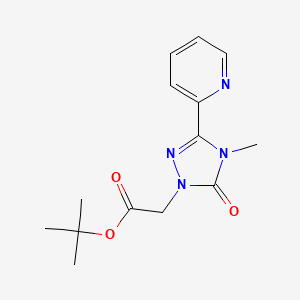

tert-butyl 2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Description

Structure and Synthesis tert-Butyl 2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core fused with a pyridine substituent and a tert-butyl ester group. The 1,2,4-triazole ring system is known for its versatility in medicinal chemistry, particularly in modulating biological activity through hydrogen bonding and π-π interactions.

The tert-butyl group in such compounds often improves pharmacokinetic profiles by reducing rapid enzymatic degradation.

Properties

IUPAC Name |

tert-butyl 2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-14(2,3)21-11(19)9-18-13(20)17(4)12(16-18)10-7-5-6-8-15-10/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSWGQVUNQRCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)N(C(=N1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using pyridine derivatives and suitable coupling partners.

Esterification: The final step involves the esterification of the triazole derivative with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carbonyl group in the triazole ring, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the presence of the pyridine ring can enhance its interaction with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound’s unique structure may offer new avenues for the development of drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The pyridine ring can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous molecules from the evidence.

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Detailed Analysis

Core Heterocycle Variations The target compound’s 1,2,4-triazole core is fused with pyridine, which contrasts with the thiazole-triazole hybrid in . For example, sulfur’s larger atomic radius may facilitate hydrophobic interactions, while pyridine’s basicity could enable protonation at physiological pH, affecting solubility .

Substituent Effects

- tert-Butyl Ester vs. Ethylcarbamate (): The tert-butyl ester in the target compound is bulkier and more lipophilic than the ethylcarbamate group in ’s analog. This difference may influence membrane permeability and bioavailability.

- Thioxo vs. Oxo Groups: The 5-thioxo substituent in ’s compound could increase metabolic stability compared to the 5-oxo group in the target molecule, as sulfur is less prone to oxidative degradation .

Biological Implications

- The dual-heterocyclic system in ’s thiazole-triazole derivative demonstrated explicit anticancer activity, suggesting that the target compound’s pyridine-triazole system may also interact with similar biological targets (e.g., kinases or DNA topoisomerases). However, pyridine’s stronger basicity might alter binding kinetics compared to thiazole .

Synthetic Considerations

- The tert-butyl group in all analogs serves as a protective moiety during synthesis, facilitating easier purification and stability under acidic/basic conditions. Its removal (e.g., via acid hydrolysis) could generate active carboxylic acid derivatives for further functionalization .

Biological Activity

Tert-butyl 2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound that incorporates a triazole ring and a pyridine moiety. Its structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells or microbial organisms. This inhibition can disrupt cellular processes essential for growth and replication .

- Receptor Interaction : It is believed that the compound can bind to specific receptors, altering signaling pathways within cells. This could lead to changes in gene expression that promote apoptosis in cancer cells or modulate inflammatory responses .

- Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells .

Anticancer Properties

Research indicates that triazole derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Compounds featuring the triazole ring have demonstrated antimicrobial properties against a range of pathogens. This includes activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Study on Anticancer Effects

In a recent study published in Cancer Research, researchers evaluated the efficacy of triazole derivatives against human breast cancer cell lines. The study found that certain derivatives exhibited IC50 values as low as 27 μM against T47D cells, suggesting potent anticancer activity .

Antimicrobial Screening

Another study investigated the antimicrobial efficacy of triazole compounds against Mycobacterium tuberculosis. The results indicated that some derivatives had comparable activity to standard drugs like rifampicin, highlighting their potential as new therapeutic agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.